Benzènediazonium, 4-sulfo-, tétrafluoroborate(1-)

Vue d'ensemble

Description

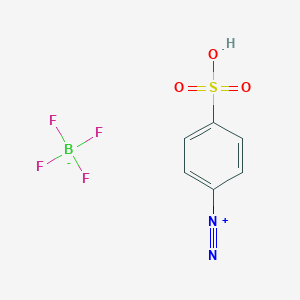

Benzenediazonium, 4-sulfo-, tetrafluoroborate is an organic compound with the molecular formula C6H5BF4N2O3S. It is a diazonium salt where the diazonium group is attached to a benzene ring substituted with a sulfonic acid group at the para position. This compound is widely used in organic synthesis, particularly in the preparation of aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

4-SBD is widely utilized in organic synthesis for the preparation of aromatic compounds. Its primary function involves arylation reactions , where an aryl group is introduced into a molecule. This process is fundamental in creating complex organic structures and is crucial for synthesizing acid dyes , especially those used for dyeing natural fibers like wool and silk.

Key Reactions Involving 4-SBD:

- Diazonium Coupling Reactions: 4-SBD acts as a crucial reagent in diazonium coupling, allowing for the formation of new carbon-carbon bonds between aromatic amines and other electron-deficient aromatic compounds.

- Electrophilic Substitution: The electrophilic nature of the diazonium group enables it to react with various nucleophiles, facilitating the introduction of functional groups onto biomolecules such as proteins and nucleic acids.

Material Science

In material science, 4-SBD plays a vital role in modifying surface properties of materials. The generation of aryl radicals from diazonium salts allows for the grafting of aromatic layers onto substrates, which can significantly alter their characteristics.

Applications in Surface Modification:

- Electrochemical Grafting: 4-SBD has been used to enhance the performance of sensors by improving their sensitivity and selectivity towards specific analytes. For instance, carbon-fiber microelectrodes modified with 4-SBD showed increased sensitivity to dopamine due to enhanced adsorption properties .

- Graphene Functionalization: Functionalized graphene with 4-SBD has demonstrated potential in gas detection applications. The compound modifies the electronic properties of graphene, making it sensitive to ammonia gas concentrations .

Biological Applications

Research into the biological activity of 4-SBD and its derivatives has revealed potential carcinogenic properties, highlighting the importance of understanding their safety profiles in various applications. Studies have indicated that related compounds can interact with biological systems, emphasizing the need for caution in their use.

Case Study 1: Carbon-Fiber Microelectrodes

A study demonstrated that carbon-fiber microelectrodes modified with 4-SBD exhibited enhanced sensitivity to neurotransmitters like dopamine. The modification process involved electroreduction of 4-SBD, resulting in a grafted layer that improved analyte adsorption while maintaining permeability to negatively charged compounds .

Case Study 2: Graphene-Based Sensors

Research involving functionalized graphene showed that 4-SBD could effectively modify its electronic response to gases at room temperature. The study utilized density functional theory (DFT) calculations to analyze how 4-SBD affects bandgap properties and induces spin-polarized electronic states in graphene .

Mécanisme D'action

Target of Action

Diazonium compounds, in general, are known to react with a wide range of functional groups, making them versatile intermediates in organic synthesis .

Mode of Action

Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a diazonium compound, which means it contains a diazo group (N2) that can be replaced by many other groups, usually anions . This gives rise to a variety of substituted phenyl derivatives . The exact mode of action would depend on the specific reaction conditions and the groups involved.

Biochemical Pathways

Diazonium compounds are known to be involved in several named reactions including the schiemann reaction, sandmeyer reaction, and gomberg-bachmann reaction .

Result of Action

The result of the action of Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) would depend on the specific reaction it is involved in. As a diazonium compound, it can form a variety of substituted phenyl derivatives .

Action Environment

Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a colorless solid that is soluble in polar solvents . . The action, efficacy, and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzenediazonium, 4-sulfo-, tetrafluoroborate is typically synthesized through the diazotization of 4-aminobenzenesulfonic acid. The process involves the reaction of 4-aminobenzenesulfonic acid with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

In industrial settings, the synthesis of benzenediazonium, 4-sulfo-, tetrafluoroborate follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenediazonium, 4-sulfo-, tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols, through substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are important in the dye industry.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions are typically carried out in aqueous or polar solvents at low temperatures.

Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually conducted in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and thiophenols.

Coupling Reactions: Azo compounds, which are characterized by the presence of a -N=N- linkage.

Reduction Reactions: The primary product is the corresponding amine.

Comparaison Avec Des Composés Similaires

Benzenediazonium, 4-sulfo-, tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium nitrate. While all these compounds share the diazonium functional group, they differ in their counterions and reactivity. The tetrafluoroborate salt is more stable and less explosive compared to the chloride and nitrate salts, making it easier to handle and store. Additionally, the presence of the sulfonic acid group in benzenediazonium, 4-sulfo-, tetrafluoroborate enhances its solubility in water and its reactivity in aqueous media.

List of Similar Compounds

- Benzenediazonium chloride

- Benzenediazonium nitrate

- Benzenediazonium sulfate

- Benzenediazonium perchlorate

Activité Biologique

4-Sulfobenzenediazonium tetrafluoroborate (CAS No. 2361566-66-5) is a diazonium salt that has garnered attention for its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its reactivity, potential therapeutic effects, and implications in various fields of research.

4-Sulfobenzenediazonium tetrafluoroborate is characterized by its electrophilic diazonium group, which enables it to participate in various chemical reactions, particularly in arylation processes. The presence of the sulfonic acid group enhances its water solubility, making it suitable for applications in biological systems and organic synthesis.

Key Reactions:

- Arylation: The diazonium group can introduce aryl groups into nucleophiles such as amines and phenols.

- Electrophilic Substitution: It can react with various biomolecules, allowing for the modification of proteins and nucleic acids.

- Formation of Azo Compounds: It serves as a precursor for azo coupling reactions, leading to the synthesis of dyes and pigments.

Biological Activity

Research has indicated that 4-sulfobenzenediazonium tetrafluoroborate and its derivatives exhibit several biological activities, including anti-inflammatory and potential anti-cancer properties. The following sections highlight significant findings from various studies.

Anti-inflammatory Activity

A study reported the synthesis of potassium salts derived from 4-sulfobenzenediazonium chloride, which demonstrated promising anti-inflammatory effects in vivo. These compounds were tested using carrageenin-induced edema models in rats, showing a significant reduction in inflammation markers .

Antitumor Activity

The potential antitumor properties of derivatives of 4-sulfobenzenediazonium salts have been explored. For instance, some aminoazo derivatives have shown selective antimetastatic effects with low toxicity profiles. Notably, compounds derived from this diazonium salt have been compared to established chemotherapeutic agents like Dacarbazine (DTIC), showcasing comparable efficacy in certain models .

Case Study 1: Synthesis and Testing of Aminoazo Derivatives

A significant study involved the preparation of several novel potassium salts from 4-sulfobenzenediazonium chloride reacted with cyclic amines. These compounds were evaluated for their anti-inflammatory properties using standardized protocols. The results indicated that certain derivatives exhibited substantial anti-inflammatory activity, suggesting their potential use in therapeutic applications .

Case Study 2: Electrochemical Applications

Research has also focused on the use of 4-sulfobenzenediazonium tetrafluoroborate in electrochemical sensors. For example, it has been employed to modify carbon electrodes for detecting biomolecules such as survival motor neuron (SMN) proteins. This application highlights the compound's versatility beyond traditional chemical reactions to include biosensing technologies .

Data Summary

Propriétés

Numéro CAS |

2145-24-6 |

|---|---|

Formule moléculaire |

C6H5BF4N2O3S |

Poids moléculaire |

271.99 g/mol |

Nom IUPAC |

4-sulfobenzenediazonium;trifluoroborane;fluoride |

InChI |

InChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H |

Clé InChI |

UBORUNAVHVKWSL-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O |

SMILES canonique |

B(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-] |

Key on ui other cas no. |

2145-24-6 |

Pictogrammes |

Irritant |

Synonymes |

4-Sulfobenzenediazonium Tetrafluoroborate; p-Sulfobenzenediazonium Tetrafluoroborate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzenediazonium, 4-sulfo-, tetrafluoroborate interact with carbon-fiber microelectrodes and what are the downstream effects?

A1: Benzenediazonium, 4-sulfo-, tetrafluoroborate can be covalently attached to carbon-fiber microelectrodes through electroreduction. [] This modification introduces a layer of 4-sulfobenzene groups onto the electrode surface. The resulting modified electrodes demonstrate enhanced sensitivity towards positively charged analytes, such as dopamine, due to increased adsorption within the grafted layer. [] Importantly, this modification does not hinder permeability to negatively charged compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.